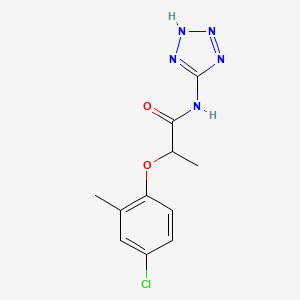![molecular formula C23H27N7O4S B10966074 3-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B10966074.png)
3-({5-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-({5-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ETHYL]-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-(3,5-DIMETHYLPHENYL)DIHYDRO-1H-PYRROLE-2,5-DIONE” is a complex organic molecule that features multiple functional groups, including pyrazole, triazole, and pyrrole rings. These types of compounds are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, each designed to construct a specific part of the molecule. Common synthetic routes might include:
Formation of the Pyrazole Ring: This could involve the reaction of a hydrazine derivative with a diketone.
Construction of the Triazole Ring: This might be achieved through a cyclization reaction involving an azide and an alkyne.
Assembly of the Pyrrole Ring: This could involve a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Industrial Production Methods
Industrial production of such compounds would require optimization of each synthetic step to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The nitro group in the pyrazole ring could undergo reduction to form an amine.
Reduction: The compound could be reduced under hydrogenation conditions to remove the nitro group.
Substitution: The aromatic rings could undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amine, while substitution reactions could introduce various functional groups onto the aromatic rings.
科学的研究の応用
Chemistry
Catalysis: The compound could serve as a ligand in transition metal catalysis.
Materials Science: Its unique structure might make it useful in the development of new materials with specific electronic or optical properties.
Biology
Drug Development: The compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Medicine
Therapeutic Agents: If the compound shows biological activity, it could be developed into a therapeutic agent for treating diseases.
Industry
Chemical Industry: The compound could be used as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
3,5-Dimethyl-4-nitropyrazole: Shares the pyrazole ring with a nitro group.
1,2,4-Triazole Derivatives: Compounds with similar triazole rings.
Pyrrole Derivatives: Compounds with similar pyrrole rings.
Uniqueness
The uniqueness of the compound lies in its combination of multiple functional groups and rings, which could confer unique chemical and biological properties not found in simpler molecules.
特性
分子式 |
C23H27N7O4S |
|---|---|
分子量 |
497.6 g/mol |
IUPAC名 |
3-[[5-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-1-(3,5-dimethylphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C23H27N7O4S/c1-6-27-19(7-8-28-16(5)21(30(33)34)15(4)26-28)24-25-23(27)35-18-12-20(31)29(22(18)32)17-10-13(2)9-14(3)11-17/h9-11,18H,6-8,12H2,1-5H3 |
InChIキー |
MWRMOOQFBONWLI-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=NN=C1SC2CC(=O)N(C2=O)C3=CC(=CC(=C3)C)C)CCN4C(=C(C(=N4)C)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 7-(furan-3-yl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B10965997.png)
![4-fluoro-N-[1-(3-fluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B10966002.png)


![Methyl 4-({[4-(acetylamino)phenyl]carbamoyl}amino)benzoate](/img/structure/B10966024.png)
![(4Z)-4-[2,4-bis(benzyloxy)benzylidene]-2-(3-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B10966031.png)
![2-hydrazinyl-2-oxo-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B10966038.png)
![1-(2-Chlorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10966042.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[1-(propan-2-yl)piperidin-4-yl]propanamide](/img/structure/B10966045.png)
![2-{[5-(4-methylphenyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B10966049.png)

![1-(2-Methoxy-5-methylphenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966051.png)
![4-(tetrahydrofuran-2-ylcarbonyl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B10966058.png)

